4-((2-(4-fluorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile
Description
4-((2-(4-Fluorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is a benzothiadiazine dioxide derivative characterized by a 1,2,4-thiadiazine ring fused to a benzene moiety. The core structure features a 4-fluorophenyl group at position 2, a 3-oxo group, and a benzonitrile substituent attached via a methylene bridge at position 3.
Synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For instance, analogous structures (e.g., benzothiadiazinones) are synthesized via reactions between substituted benzoic acid hydrazides and isothiocyanates, followed by cyclization in basic media . Characterization relies on spectroscopic methods (¹H/¹³C NMR, IR, MS) and elemental analysis, with IR spectra confirming key functional groups such as C=O (1660–1680 cm⁻¹) and S=O (1240–1260 cm⁻¹) .
Properties
IUPAC Name |
4-[[2-(4-fluorophenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O3S/c22-17-9-11-18(12-10-17)25-21(26)24(14-16-7-5-15(13-23)6-8-16)19-3-1-2-4-20(19)29(25,27)28/h1-12H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIBURZBEFDTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-(4-fluorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile (CAS Number: 900012-93-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 407.4 g/mol. The structure features a fluorophenyl group and a benzonitrile moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds within the thiadiazine family. For instance, derivatives of triazolethiadiazines have shown promising results in inhibiting cancer cell growth. One study reported that a closely related compound significantly inhibited A549 lung cancer cell growth in xenograft models without adverse effects on normal cells . This suggests that the compound may possess similar anticancer properties due to structural similarities.
The mechanism by which these compounds exert their effects typically involves:
- Inhibition of Tubulin Polymerization : This disrupts microtubule formation necessary for cell division.
- Induction of Apoptosis : Increased levels of cleaved PARP and caspase-3 were observed, indicating activation of apoptotic pathways.
- Cell Cycle Arrest : Changes in cell cycle regulatory proteins like p-cdc2 and cyclin B1 were noted, leading to G2/M phase arrest .
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with other related compounds can be insightful. The following table summarizes some key findings:
| Compound | IC50 (µg/mL) | Mechanism | Cell Line Tested |
|---|---|---|---|
| Compound A (related thiadiazine) | 64.5 | Tubulin inhibition | A549 |
| Compound B (triazole derivative) | 0.88 | PARP inhibition | MDA-MB-231 |
| 4-((2-(4-fluorophenyl)... | TBD | TBD | TBD |
Case Studies
A notable case study involved the synthesis and evaluation of various thiadiazine derivatives. Among these derivatives, one exhibited an IC50 value significantly lower than standard chemotherapeutics like Erlotinib in MDA-MB-231 breast cancer cells. This highlights the potential efficacy of thiadiazine-based compounds in cancer therapy .
Comparison with Similar Compounds
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxido-1λ⁶,2,4-benzothiadiazin-3-one
- Core Structure : Benzothiadiazine dioxide with a 4-chlorophenylmethyl group at position 4 and a 4-methoxyphenyl group at position 2.
- Key Differences: The 4-chlorophenyl group introduces stronger electron-withdrawing effects compared to the 4-fluorophenyl group in the target compound.
- Synthesis: Achieved via alkylation of 5-chloro-1,2,3-thiadiazole derivatives with substituted phenols/thiophenols in DMF .
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Core Structure : Pyrido-thiadiazine dioxide with a 4-fluorobenzyl group and methylsulfanylphenyl substituent.
- The methylsulfanyl group increases lipophilicity compared to benzonitrile, affecting bioavailability .
Heterocyclic Analogues with Benzonitrile Moieties
4-(((8-Chloro-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)thio)methyl)benzonitrile
4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
- Core Structure: Imidazolidinone-thioxo ring with trifluoromethylbenzonitrile.
- Key Differences: The imidazolidinone ring provides conformational flexibility, while the trifluoromethyl group enhances metabolic resistance. The thioxo group (C=S) at position 2 may engage in unique hydrogen-bonding interactions compared to the thiadiazine dioxide core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
